3,3,5-Trimethylcyclohexanone

Photochemistry Reaction Kinetics Triplet State

Procure 3,3,5-Trimethylcyclohexanone (Dihydroisophorone) for its unique steric hindrance essential to Apec® polycarbonate and stereoselective synthesis. Its reactivity, derived from the 3,3,5-trimethyl substitution, cannot be matched by generic cyclohexanones. Available in ≥98% purity, meeting the rigorous demands of industrial polymer and fine chemical production.

Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
CAS No. 873-94-9
Cat. No. B147574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethylcyclohexanone
CAS873-94-9
Synonymsdihydro-isophorone
Molecular FormulaC9H16O
Molecular Weight140.22 g/mol
Structural Identifiers
SMILESCC1CC(=O)CC(C1)(C)C
InChIInChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h7H,4-6H2,1-3H3
InChIKeyPOSWICCRDBKBMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 250 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethylcyclohexanone (873-94-9) Technical Baseline: Properties, Identity, and Procurement Context


3,3,5-Trimethylcyclohexanone (CAS 873-94-9), also known as dihydroisophorone, is a sterically hindered, saturated cyclic ketone (C₉H₁₆O, MW 140.22) [1]. It is a colorless to pale yellow liquid at room temperature with a boiling point of 188-192 °C, a density of 0.887 g/mL at 25 °C, and a melting point of -10 °C [2]. Its primary industrial production route is the selective catalytic hydrogenation of isophorone, which is a critical step in its value chain [3]. While its basic physicochemical properties are well-documented, its strategic value in procurement lies in its unique reactivity profile, which distinguishes it from unsubstituted cyclohexanone and other methyl-substituted analogs.

Why 3,3,5-Trimethylcyclohexanone is Not Interchangeable with Generic Cyclohexanone or Other Analogs


The 3,3,5-trimethyl substitution pattern is not an inert structural detail; it fundamentally alters the compound's chemical behavior. This steric hindrance significantly modulates reaction kinetics, stereoselectivity, and the physical properties of its downstream derivatives compared to unsubstituted cyclohexanone or other methyl-substituted variants [1][2]. For instance, the selective hydrogenation of isophorone to 3,3,5-trimethylcyclohexanone is challenging due to competing reduction of the C=O and C=C bonds, a complication absent in the production of simpler ketones [3]. Consequently, substituting 3,3,5-trimethylcyclohexanone with a generic 'cyclohexanone derivative' will not replicate its performance in stereoselective synthesis or its role as a precursor for high-performance polymers like Apec® polycarbonate. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Differentiation of 3,3,5-Trimethylcyclohexanone: A Comparative Evidence Guide


Photochemical Reactivity: Triplet-State Lifetime Compared to Cyclohexanone and Methylated Analogs

The steric bulk of 3,3,5-trimethylcyclohexanone significantly impacts its photochemical behavior. A direct comparative study measured the relative rates of triplet-state α-cleavage (to form ω-alkenals) for a series of cyclic ketones. Relative to cyclohexanone, 3,3,5-trimethylcyclohexanone exhibits a lower relative reaction rate, a trend that is consistent with other methyl-substituted cyclohexanones but distinct from the accelerating effect of α-substitution [1].

Photochemistry Reaction Kinetics Triplet State

Synthesis Efficiency: Catalyst Performance in the Selective Hydrogenation of Isophorone

The production of 3,3,5-trimethylcyclohexanone from isophorone presents a distinct selectivity challenge due to the presence of both C=C and C=O bonds. A study using a 5Cu/MCM-41 catalyst achieved a specific selectivity and formation rate, providing a quantitative benchmark for this non-trivial transformation [1]. This contrasts with noble metal catalysts, which may yield different product distributions [2].

Heterogeneous Catalysis Selective Hydrogenation Process Chemistry

Biocatalytic Oxidation: Volumetric Productivity for Branched Lactone Synthesis

3,3,5-Trimethylcyclohexanone serves as a specific substrate for a thermostable Baeyer-Villiger monooxygenase (TmCHMO) to produce branched ε-caprolactone derivatives, which are valuable polymer precursors. The productivity of this biocatalytic process has been optimized and quantified [1]. This application is enabled by the compound's unique branched structure, which is not a feature of linear or unsubstituted cyclic ketones.

Biocatalysis Baeyer-Villiger Oxidation Green Chemistry

Stereoselective Reduction: Microbial vs. Chemical Hydride Donor Approaches

The steric environment of 3,3,5-trimethylcyclohexanone dictates the stereochemical outcome of its reduction. Two distinct approaches yield different results. A microbial reduction using *Glomerella cingulata* proceeds with high stereoselectivity to give the cis-isomer [1]. In contrast, chemical reduction with lithium aluminum hydride (LAH) in diethyl ether yields a different diastereomeric ratio, highlighting the importance of the reducing agent and conditions [2].

Stereoselective Synthesis Bioreduction Chiral Building Blocks

Downstream Utility: Role as a Monomer Precursor for High-Performance Apec® Polycarbonate

3,3,5-Trimethylcyclohexanone is the essential precursor to 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexanone, the key monomer used in the production of Bayer's Apec® high-temperature polycarbonate [1][2]. This polymer is known for its high heat distortion temperature and excellent optical properties, characteristics directly imparted by the bulky trimethylcyclohexylidene moiety in the polymer backbone.

Polymer Chemistry Specialty Polycarbonates High-Heat Materials

Physical Property Differentiation: Boiling Point and Odor Profile vs. Isophorone

As the hydrogenated derivative of isophorone, 3,3,5-trimethylcyclohexanone exhibits a distinct shift in key physical properties. The saturation of the C=C bond increases the boiling point and fundamentally changes the odor profile from the pungent, solvent-like smell of isophorone to a more pleasant, menthol-like or camphoraceous note [1][2]. This makes it suitable for different solvent applications and as a fragrance intermediate.

Physical Chemistry Solvent Selection Fragrance Chemistry

High-Value Application Scenarios for 3,3,5-Trimethylcyclohexanone (873-94-9)


Monomer Synthesis for Apec®-Type High-Heat Polycarbonates

3,3,5-Trimethylcyclohexanone is the essential starting material for synthesizing 1,1-bis-(4-hydroxyphenyl)-3,3,5-trimethylcyclohexanone, the bisphenol monomer used in the production of high-performance polycarbonates like Bayer's Apec® [1]. This polymer's high heat distortion temperature (typically >160°C) and excellent clarity are a direct consequence of the bulky, rigid cycloaliphatic moiety introduced by this specific ketone. Standard bisphenol-A polycarbonate cannot match this thermal performance. The synthesis involves the acid-catalyzed condensation of the ketone with phenol.

Stereoselective Precursor to Chiral Cyclohexanol Derivatives

The well-defined steric environment of 3,3,5-trimethylcyclohexanone makes it an ideal substrate for stereoselective reduction, yielding either cis- or trans-3,3,5-trimethylcyclohexanol. As demonstrated in Section 3, both chemical (e.g., LiAlH4) and biological (e.g., *Glomerella cingulata*) methods can be employed to control the diastereomeric outcome [2][3]. These chiral alcohols are valuable building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals where stereochemistry dictates biological activity.

Substrate for Biocatalytic Baeyer-Villiger Oxidation to Branched Lactones

This ketone is a specific substrate for thermostable Baeyer-Villiger monooxygenases (BVMOs), such as TmCHMO, enabling the 'green' synthesis of branched ε-caprolactone derivatives [4]. These branched lactones are not accessible from linear or unsubstituted cyclic ketones and serve as unique monomers for producing polyesters with tailored properties (e.g., lower crystallinity, improved flexibility). Process metrics, such as a volumetric productivity of 1.20 g L⁻¹ h⁻¹, have been established, demonstrating its viability as a platform chemical for novel biopolymers [4].

Specialty Solvent and Fragrance Intermediate

With a boiling point of 188-192 °C, 3,3,5-trimethylcyclohexanone serves as a high-boiling solvent for applications like vinyl resins and coatings, offering a different evaporation profile compared to other ketones [5]. Furthermore, its distinct menthol-like and camphoraceous odor profile, which differs sharply from the pungent smell of its precursor isophorone, makes it a valuable intermediate for the flavor and fragrance industry [6]. It can be used directly or converted to derivatives like its glycerol ketal, which is known for its physiological cooling effect [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,3,5-Trimethylcyclohexanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.